![molecular formula C8H7ClN2S B11903555 4-Chloro-5-ethylthieno[2,3-d]pyrimidine CAS No. 917909-43-4](/img/structure/B11903555.png)
4-Chloro-5-ethylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are characterized by a fused ring system containing both a thiophene and a pyrimidine ring The presence of a chlorine atom at the 4-position and an ethyl group at the 5-position of the thienopyrimidine ring imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the construction of the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity while minimizing waste and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-ethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thienopyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides in the presence of a base (e.g., NaOH, K2CO3) and solvents like DMF or DMSO.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or boronate esters, and bases like K2CO3 or CsF in solvents such as toluene or dioxane.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups at the 4-position.
Suzuki Coupling: Biaryl thienopyrimidine derivatives.
Oxidation and Reduction: Oxidized or reduced thienopyrimidine derivatives with altered electronic properties.
Scientific Research Applications
Pharmaceutical Chemistry
Pharmaceutical Intermediate
4-Chloro-5-ethylthieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure enables the design of derivatives that can selectively target specific biological pathways involved in diseases such as cancer and infections. The compound's ability to undergo electrophilic substitution reactions makes it suitable for creating diverse derivatives that can enhance biological activity .
Kinase Inhibitors
A significant application of this compound is its role in developing kinase inhibitors. Kinases are enzymes that play vital roles in cellular signaling and are often implicated in cancer progression. Derivatives of this compound have shown promising results in inhibiting specific kinases associated with various cancers. For instance, some synthesized derivatives demonstrated inhibition rates ranging from 41.4% to 83.5% against different kinases . This makes them candidates for further investigation in cancer therapeutics.
Anticancer Activity
Cytotoxicity Studies
Research has indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluated several analogs using the National Cancer Institute’s 60 human cancer cell line panel, identifying compounds with selective activities against breast and renal cancer cell lines . The structure–activity relationship (SAR) studies conducted on these compounds provide insights into how modifications can enhance their anticancer properties.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) in cancer cells. Some derivatives have been shown to inhibit pathways critical for tumor growth and survival, making them valuable candidates for developing targeted therapies .
Antiviral Properties
Inhibition of Viral Replication
In addition to their anticancer applications, derivatives of this compound have been explored for their antiviral properties. Compounds related to thieno[2,3-d]pyrimidines have demonstrated activity against specific viral infections by inhibiting viral replication mechanisms . This suggests potential applications in treating viral diseases alongside their use in oncology.
Agrochemical Potential
Biological Activity Against Pests
Beyond pharmaceutical applications, there is emerging interest in the use of this compound and its derivatives as agrochemicals. Their biological activity against pests and pathogens suggests they could be developed into effective agrochemical agents . This dual application highlights the compound's versatility across different fields.
Summary Table: Applications of this compound
Application Area | Specific Uses | Notable Findings |
---|---|---|
Pharmaceutical Chemistry | Intermediate for drug synthesis | Key role in developing kinase inhibitors |
Anticancer Activity | Cytotoxic agents against cancer cell lines | Selective activities identified against breast and renal cancers |
Antiviral Properties | Inhibition of viral replication | Demonstrated activity against specific viruses |
Agrochemical Potential | Biological activity against pests | Potential development into effective agrochemicals |
Mechanism of Action
The mechanism of action of 4-Chloro-5-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Chloro-5-ethylthieno[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-Chloro-5-methylthieno[2,3-d]pyrimidine, 4-Chloro-5-phenylthieno[2,3-d]pyrimidine, and 4-Chloro-5-ethylpyrrolo[2,3-d]pyrimidine share structural similarities
Uniqueness: The presence of the ethyl group at the 5-position and the chlorine atom at the 4-position in this compound imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-5-ethylthieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. Thienopyrimidines, including this compound, have been explored for their potential as therapeutic agents in various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and the compound's pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thieno[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Antitumor Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, derivatives of thienopyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated that certain thienopyrimidine derivatives exhibited IC50 values below 40 nM against various cancer cell lines, indicating potent antiproliferative effects .
Table 1: Antitumor Activity of Thienopyrimidine Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-435 | <40 | CDK inhibition |
4-Chloro-6-phenylthieno[2,3-d]pyrimidine | Various | <50 | Microtubule depolymerization |
Pyrido[2,3-d]pyrimidine | NCI-H460 | ~10 | Apoptosis induction |
Antibacterial Activity
This compound has also shown promising antibacterial properties. Studies report that thienopyrimidine derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated an MIC value of 15.63 µg/mL against Escherichia coli, showcasing its potential as an antibacterial agent .
Table 2: Antibacterial Activity of Thienopyrimidine Derivatives
Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | E. coli | 15.63 | Bactericidal |
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Staphylococcus aureus | 12.50 | Bacteriostatic |
The mechanism underlying the biological activity of this compound involves the inhibition of key enzymes such as DNA gyrase and topoisomerase IV in bacteria. These enzymes are essential for DNA replication and transcription; thus, their inhibition leads to bacterial cell death . Additionally, the compound's interaction with CDKs suggests a role in disrupting cancer cell proliferation.
Case Studies
- Anticancer Efficacy : A case study involving a series of thienopyrimidine derivatives highlighted their efficacy in inhibiting tumor growth in xenograft models. The lead compound demonstrated significant tumor regression at doses as low as 12.5 mg/kg .
- Antibacterial Screening : In a high-throughput screening for new antibacterial agents targeting Helicobacter pylori, several thienopyrimidine analogs were identified with selective activity against resistant strains .
Properties
CAS No. |
917909-43-4 |
---|---|
Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
4-chloro-5-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-2-5-3-12-8-6(5)7(9)10-4-11-8/h3-4H,2H2,1H3 |
InChI Key |
YEZNAACKSLBUHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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